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Compound of Interest

Compound Name: 6-Bromo-5-hydroxypicolinic acid
CAS No.: 178876-92-1
Cat. No.: B063681
Get Quote
. J

Executive Summary & Retrosynthetic Analysis

The synthesis of 6-Bromo-5-hydroxypicolinic acid presents a classic challenge in pyridine
chemistry: controlling regioselectivity during electrophilic aromatic substitution. The target
molecule possesses three functional groups on the pyridine ring:

o Carboxylic Acid (C2): Electron-withdrawing, deactivates the ring.

o Hydroxyl Group (C5): Strongly electron-donating, activates the ortho (C4, C6) and para (C2)
positions.

e Bromine (C6): The target substituent.

The Regioselectivity Logic: In 5-hydroxypicolinic acid, the C2 position is blocked. The hydroxyl
group at C5 directs incoming electrophiles to positions C4 and C6. Position C6 is alpha to the
pyridine nitrogen, while C4 is gamma. Although the pyridine nitrogen generally deactivates the
ring, the alpha-position (C6) is often favored in 3-hydroxypyridines due to the "alpha-effect" and
the stabilization of the transition state, provided the electrophile is compatible. Furthermore,
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steric hindrance at C4 (flanked by C3-H and C5-OH) is slightly higher than at C6 (flanked by
C5-OH and N-lone pair), making C6 the kinetic target for bromination.

Synthetic Strategy

We define two viable routes based on starting material availability and scale requirements:

» Route A (Direct Functionalization): Regioselective bromination of 5-hydroxypicolinic acid.
This is the most direct, atom-economical route.

e Route B (De Novo Construction): Bromination of 6-methyl-3-pyridinol followed by oxidation.
This route is preferred if 5-hydroxypicolinic acid is unavailable or if rigorous structural proof is
required.
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Figure 1: Strategic overview of synthetic pathways for 6-Bromo-5-hydroxypicolinic acid.

Experimental Protocol: Route A (Direct Bromination)

This protocol utilizes agueous bromination, a "green" chemistry approach that leverages the
solubility differences between the starting material and the brominated product to drive
isolation.
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Materials & Reagents

Reagent Role Equivalents Notes

5-Hydroxypicolinic

acid Substrate 1.0eq CAS: 15069-92-8
Bromine (Brz) Electrophile 1.05 eq Handle in fume hood
Water (Deionized) Solvent 10-15 Vol Solvent of choice
Sodium Bisulfite Quench Excess 10% Aqueous solution

Step-by-Step Methodology

1. Reaction Setup:

e Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing
addition funnel, and a thermometer.

o Charge the flask with 5-Hydroxypicolinic acid (10.0 g, 71.9 mmol) and Water (150 mL).

« Stir the suspension vigorously. The starting material may not fully dissolve initially; this is
normal.

e Cool the mixture to 0-5 °C using an ice/water bath.
2. Bromination:

e Prepare a solution of Bromine (12.0 g, 3.85 mL, 75.5 mmol, 1.05 eq) in 10 mL of water (or
add neat if using a precision syringe).

¢ Add the bromine dropwise over 45 minutes, maintaining the internal temperature below 10
°C.

o Observation: The yellow/orange color of bromine should dissipate rapidly as it reacts. A
precipitate typically begins to form as the less soluble brominated product is generated.[1]

o After addition, allow the reaction to warm to Room Temperature (20-25 °C) and stir for 4
hours.
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3. Reaction Monitoring (Self-Validating):

e TLC: Elute with DCM:MeOH:AcOH (90:9:1). The product (Rf ~0.4) will be less polar than the
starting material due to the halogen.

» Visual: The reaction mixture typically transforms from a suspension to a thick slurry of the
product.

4. Workup & Isolation:

e Quench any unreacted bromine by adding 10% NaHSOs solution (approx. 5-10 mL) until the
supernatant is colorless.

e Stir for 15 minutes.
« Filter the solids using a Buchner funnel.
o Wash the filter cake with ice-cold water (2 x 20 mL) to remove residual inorganic acids (HBr).

e Wash with cold acetone (1 x 10 mL) to remove trace organic impurities (optional, but
improves purity).

5. Drying:
e Dry the solid in a vacuum oven at 50 °C for 12 hours.

Expected Yield: 85-92% Appearance: Off-white to pale yellow powder. Purity: >97% (HPLC).

Experimental Protocol: Route B (Oxidation of 6-
Methyl Precursor)

Use this route if 5-hydroxypicolinic acid is unavailable. It starts from the inexpensive 6-methyl-
3-pyridinol.

Phase 1: Bromination

Reaction: 6-Methyl-3-pyridinol + Brz — 2-Bromo-6-methyl-3-pyridinol (Note: Numbering
changes. In 3-pyridinol, the 2-position is ortho to OH and alpha to N. This corresponds to the 6-
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position in the final picolinic acid).

Dissolve 6-methyl-3-pyridinol (8.8 g) in Pyridine (125 mL) or Acetic Acid (100 mL).

Add Bromine (1.1 eq) dropwise at 0 °C.

Warm to 40 °C for 1 hour.

Evaporate solvent.[1][2] Suspend residue in water.[3] Filter the solid.[4]

Product: 2-Bromo-6-methyl-3-pyridinol (Brown solid).

Phase 2: Oxidation to Carboxylic Acid

Direct oxidation of the methyl group requires protection of the phenol to prevent ring
degradation, although careful KMnO4 oxidation can work on the free phenol.

Protocol (Permanganate Oxidation):

Suspend 2-Bromo-6-methyl-3-pyridinol (5.0 g) in Water (100 mL).

o Add KOH (2.0 eq) to solubilize as the phenolate.

e Heatto 70 °C.

e Add KMnOas (3.0 eq) portion-wise over 2 hours.

» Reflux for 3 hours.

e Filter hot through Celite to remove MnO:s.

 Acidify the filtrate with HCI to pH 2.

e Cool to 0 °C. The product, 6-Bromo-5-hydroxypicolinic acid, precipitates.

 Filter and recrystallize from Ethanol/Water if necessary.

Analytical Data & Validation
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Parameter Specification Notes

) ) Darkens upon prolonged light
Appearance Off-white solid
exposure

Melting Point 192-195 °C (dec) Decomposes near MP

0 10.5 (br s, 1H, OH), 7.85 (d, Coupling constant J = 8.5 Hz

1H NMR (DMSO-ds
( ) 1H, H4), 7.42 (d, 1H, H3) (Ortho)

Characteristic 1:1 Br isotope
MS (ESI-) [M-H]~ = 216/218 tt
pattern

Structural Confirmation Logic:

e The coupling constant of ~8.5 Hz indicates two adjacent protons on the pyridine ring (H3 and
H4).

« If the bromine were at position 4, the protons would be at C3 and C6 (para), showing a very
small coupling constant (<2 Hz).

e Therefore, the ortho-coupling confirms the 6-bromo regiochemistry.

Safety & Handling

o Bromine: Highly corrosive and toxic lachrymator. Use only in a well-ventilated fume hood.
Wear butyl rubber gloves.

o Pyridine (Route B): Toxic and noxious. Avoid inhalation.

o Waste Disposal: Quench all agueous streams with sodium bisulfite before disposal to
neutralize active bromine. Segregate halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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